![molecular formula C24H23N3O4 B3012852 1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921824-11-5](/img/structure/B3012852.png)
1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[3,2-d]pyrimidine derivative, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound of interest.
Synthesis Analysis
The synthesis of pyrido[3,2-d]pyrimidine derivatives typically involves the reaction of suitable precursors under controlled conditions. For instance, a related compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was synthesized via the reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with a high yield of 90% . This suggests that the synthesis of the compound may also be achieved through similar condensation reactions, possibly involving a benzyl component and a phenethylamine derivative as starting materials.
Molecular Structure Analysis
The molecular structure of pyrido[3,2-d]pyrimidine derivatives is characterized by a nearly planar pyrimidine ring, as observed in the crystal structure of a related compound . The benzene ring is often nearly perpendicular to the pyrimidine ring, indicating potential for significant conjugation and electronic interactions within the molecule. These structural features are likely to be present in the compound of interest, influencing its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrido[3,2-d]pyrimidine derivatives undergo various electrophilic substitution reactions. For example, 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione undergoes halogenation, aminomethylation, acylation, and azo coupling, with nitration being directed primarily to a specific position on the ring . These reactions are indicative of the reactivity patterns that might be expected for the compound , with positions on the pyrimidine ring being susceptible to electrophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The planarity of the pyrimidine ring and the perpendicular orientation of the benzene ring can affect the compound's solubility, melting point, and crystalline structure . Additionally, the presence of methoxy groups in the compound of interest may increase its solubility in organic solvents and could influence its hydrogen bonding capacity. The electronic properties, such as absorption spectra and binding affinities, can be studied using UV-Vis spectroscopy and molecular docking calculations, as demonstrated for a similar compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Efficient Synthesis Processes : Pyrimidine derivatives, including the mentioned compound, are often synthesized using efficient methods. For instance, a study outlines an effective two-step procedure for the synthesis of pyrimidine nucleosides, emphasizing the potential for creating various derivatives (Cavalli et al., 2022).
- Regioselective Synthesis : Research has also focused on the regioselective synthesis of pyrimidine derivatives, producing compounds with high yields and specific structural configurations (Majumdar & Das, 1997).
- Molecular Structure Analysis : Studies have analyzed the molecular structures of various pyrimidine derivatives, revealing how different substituents affect their chemical properties (Trilleras et al., 2009).
Applications in Pharmaceutical and Chemical Research
- Antitumor Activity : Certain pyrimidine derivatives have been explored for their antitumor properties, demonstrating potential as therapeutic agents (Grivsky et al., 1980).
- Urease Inhibition : Research has been conducted on pyrimidine derivatives for their urease inhibition properties, an important factor in various medical and agricultural applications (Rauf et al., 2010).
- Herbicidal Activities : Some pyrimidine derivatives have shown potential as herbicides, indicating their utility in agricultural sciences (Huazheng, 2013).
Wirkmechanismus
Target of Action
Similar compounds are known to target key enzymes in folate metabolism , which play an essential role in de novo glycine and purine synthesis, and DNA precursor synthesis .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Given its potential role in folate metabolism , it may affect pathways related to glycine and purine synthesis, and DNA precursor synthesis .
Pharmacokinetics
Similar compounds are known to have certain pharmacokinetic properties, such as being absorbed and distributed in the body, metabolized to exert their action, and eventually excreted .
Result of Action
Similar compounds have been shown to have antiproliferative effects , suggesting that this compound may also have potential anticancer properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and its interactions with its targets . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-30-19-13-18(14-20(15-19)31-2)16-27-21-9-6-11-25-22(21)23(28)26(24(27)29)12-10-17-7-4-3-5-8-17/h3-9,11,13-15H,10,12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNWXFIZXAUDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

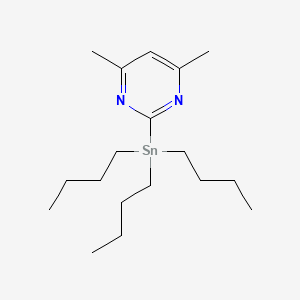
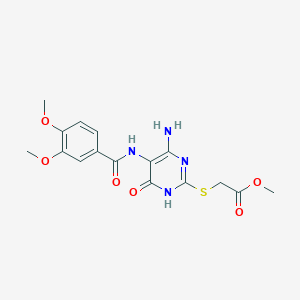
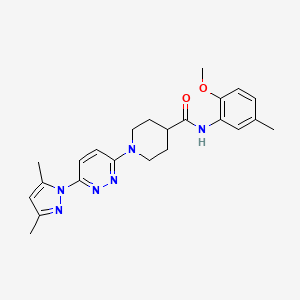
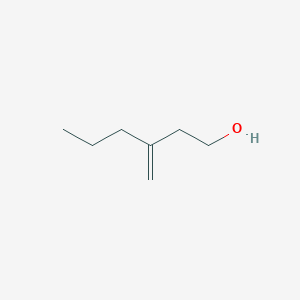
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3012778.png)
![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)
![(4-Morpholin-4-ylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3012784.png)
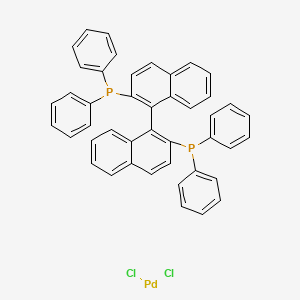
![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide](/img/structure/B3012787.png)
![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3012790.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3012792.png)